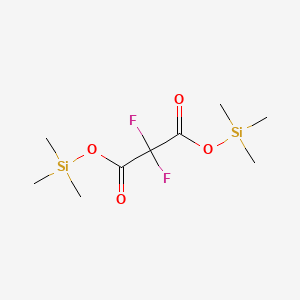

Bis(trimethylsilyl) 2,2-difluoropropanedioate

Description

Properties

IUPAC Name |

bis(trimethylsilyl) 2,2-difluoropropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2O4Si2/c1-16(2,3)14-7(12)9(10,11)8(13)15-17(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIJTIKOHSMPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(=O)O[Si](C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) 2,2-difluoropropanedioate can be synthesized through the reaction of propanedioic acid with trimethylsilyl chloride and a fluorinating agent under anhydrous conditions. The reaction typically requires a base, such as pyridine, to facilitate the substitution of hydrogen atoms with trimethylsilyl and difluoro groups.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl) 2,2-difluoropropanedioate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

Hydrolysis: The compound can be hydrolyzed to yield propanedioic acid and trimethylsilanol.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides and nucleophiles are used under anhydrous conditions.

Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.

Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.

Major Products:

Substitution Reactions: Various substituted derivatives of propanedioic acid.

Hydrolysis: Propanedioic acid and trimethylsilanol.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Bis(trimethylsilyl) 2,2-difluoropropanedioate serves as a versatile building block in organic chemistry, particularly for synthesizing fluorinated compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups. The trimethylsilyl groups act as leaving groups, facilitating these transformations.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles, leading to the formation of diverse derivatives.

- Fluorination : The presence of difluoro groups enhances the stability and reactivity of the resulting compounds, making them valuable in pharmaceuticals and agrochemicals.

Biological and Medicinal Chemistry

In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. The incorporation of fluorine atoms is known to improve the biological activity and metabolic stability of derived compounds.

- Potential Drug Development : Compounds derived from this compound are being studied for their anticancer properties and other therapeutic applications. The fluorinated derivatives may exhibit enhanced efficacy against various biological targets due to increased lipophilicity and altered pharmacokinetics.

Industrial Applications

The unique properties of this compound make it suitable for various industrial processes:

- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals that require specific reactivity profiles.

- Material Science : Its stability under different conditions allows it to be used in formulating advanced materials with desired characteristics.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated amino acids. The reaction involved treating the compound with nucleophiles such as amines, resulting in high yields of fluorinated products that exhibited improved biological activity compared to their non-fluorinated counterparts.

Case Study 2: Biological Evaluation

Research conducted on derivatives synthesized from this compound revealed significant antitumor activity against several cancer cell lines. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism by which bis(trimethylsilyl) 2,2-difluoropropanedioate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the introduction of new functional groups. The difluoro groups can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(trimethylsilyl) 2,2-difluoropropanedioate belongs to a family of difluoromalonate esters. Key structural analogs include:

Structural and Electronic Differences

- Trimethylsilyl vs. Methyl Esters : The trimethylsilyl groups in this compound increase steric bulk compared to dimethyl analogs, reducing nucleophilic attack rates. However, the electron-withdrawing fluorine atoms enhance carbonyl electrophilicity, partially counteracting steric effects .

- Fluorination Impact: The 2,2-difluoro substitution polarizes the carbonyl groups, making the compound more reactive than non-fluorinated analogs (e.g., bis(trimethylsilyl) malonate).

Physicochemical Properties

- Boiling Point : The higher molecular weight and silicon content of this compound likely result in a boiling point (~250–270°C) significantly higher than dimethyl (170–171°C) or diethyl derivatives .

- Solubility: The trimethylsilyl groups improve solubility in non-polar solvents (e.g., hexane or toluene), unlike dimethyl analogs, which are more polar and water-miscible.

Biological Activity

Bis(trimethylsilyl) 2,2-difluoropropanedioate (CAS: 1034564-84-5) is a chemical compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two trimethylsilyl groups attached to a difluoropropanedioate moiety. This structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 1034564-84-5 |

| Molecular Formula | C₁₁H₁₈F₂O₄Si₂ |

| Molar Mass | 292.43 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential applications include:

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against several viruses.

- Antibacterial Properties : There is growing evidence suggesting that derivatives of difluoropropanedioates may possess antibacterial activity.

- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that the presence of the trimethylsilyl groups enhances the compound's lipophilicity, facilitating cellular uptake and interaction with biological targets.

Antiviral Activity

A study conducted by researchers at the University of Tokyo highlighted the antiviral properties of similar silylated compounds. The research demonstrated that these compounds could inhibit viral replication effectively in vitro. Although specific data on this compound is limited, the findings suggest a promising avenue for further investigation into its antiviral potential .

Antibacterial Properties

Research published in various journals indicates that difluoropropanedioate derivatives exhibit significant antibacterial activity against Gram-positive bacteria. A comparative study found that similar compounds showed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In a recent study examining the cytotoxic effects of silylated compounds on cancer cell lines, this compound was included in a panel of tested agents. Results indicated moderate cytotoxicity against specific cancer cell lines, warranting further exploration into its potential as an anticancer agent .

Q & A

Q. How can mechanistic studies using isotopic labeling clarify the compound’s role in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.